3-(3-aminopropyl)-1H-indole-5-carbonitrile
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Overview
Description
3-(3-aminopropyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a cyano group at the 5-position of the indole ring and a propylamine chain at the 3-position, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-aminopropyl)-1H-indole-5-carbonitrile typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a Sandmeyer reaction, where an amino group on the indole ring is converted to a cyano group using copper(I) cyanide.
Attachment of the Propylamine Chain: The propylamine chain can be attached through a nucleophilic substitution reaction, where a halogenated propylamine reacts with the indole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 3-(5-Amino-1h-indol-3-yl)propylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-aminopropyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-aminopropyl)-1H-indole-5-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways involved in cell growth, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
3-(5-Amino-1h-indol-3-yl)propylamine: Similar structure but with an amino group instead of a cyano group.
3-(5-Bromo-1h-indol-3-yl)propylamine: Similar structure but with a bromo group instead of a cyano group.
3-(5-Fluoro-1h-indol-3-yl)propylamine: Similar structure but with a fluoro group instead of a cyano group.
Uniqueness: 3-(3-aminopropyl)-1H-indole-5-carbonitrile is unique due to the presence of the cyano group, which can significantly influence its chemical reactivity and biological activity. The cyano group can act as an electron-withdrawing group, affecting the electronic properties of the indole ring and making it a valuable intermediate for further chemical modifications.
Properties
Molecular Formula |
C12H13N3 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(3-aminopropyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-5-1-2-10-8-15-12-4-3-9(7-14)6-11(10)12/h3-4,6,8,15H,1-2,5,13H2 |
InChI Key |
GRGCCVWDHCWPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCN |
Origin of Product |
United States |
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